1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a triazole and a benzimidazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-phenylenediamine with triazole derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as trichloroacetic acid (TCAA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or benzimidazole rings .
Scientific Research Applications
1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as luminescent sensors.
Mechanism of Action
The mechanism of action of 1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)phenol
- 1-(1H-1,2,4-Triazol-3-yl)-1H-tetrazole
- 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine
Uniqueness
1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This duality allows it to interact with a broader range of biological targets compared to simpler triazole or benzimidazole derivatives .
Properties
Molecular Formula |
C9H7N5 |
---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
1-(1,2,4-triazol-4-yl)benzimidazole |
InChI |
InChI=1S/C9H7N5/c1-2-4-9-8(3-1)10-5-14(9)13-6-11-12-7-13/h1-7H |
InChI Key |
RUQQVOLUDPEPIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.